molecular formula C12H20N4 B12822749 N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine

Cat. No.: B12822749
M. Wt: 220.31 g/mol
InChI Key: WZFJIVAORYKBMY-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a pyrazine moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives with pyrazine-containing intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully saturated piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine
  • 2-(Aminomethyl)piperidine
  • Quinolinyl-pyrazoles

Uniqueness

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

N-methyl-1-(1-pyrazin-2-ylethyl)piperidin-3-amine

InChI

InChI=1S/C12H20N4/c1-10(12-8-14-5-6-15-12)16-7-3-4-11(9-16)13-2/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3

InChI Key

WZFJIVAORYKBMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCC(C2)NC

Origin of Product

United States

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